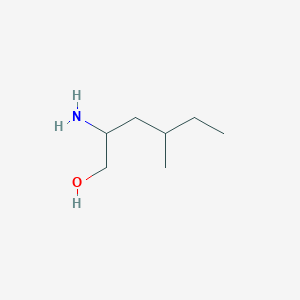
2-Amino-4-methylhexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-methylhexan-1-ol: is an organic compound with the molecular formula C7H17NO It is a primary amine and alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methylhexan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-methylhexan-1-ol with ammonia in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the amine group.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4-methylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-amino-4-methylhexan-2-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 2-Amino-4-methylhexan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes. Its unique structure allows for the design of molecules with improved pharmacokinetic properties.
Industry: In industrial applications, this compound is used in the production of surfactants, lubricants, and polymers. Its ability to modify the physical and chemical properties of materials makes it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-Amino-4-methylhexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to changes in biochemical pathways and physiological responses.
Comparaison Avec Des Composés Similaires
- 2-Amino-2-methylhexan-1-ol
- 2-Amino-3-methylhexan-1-ol
- 2-Amino-5-methylhexan-1-ol
Comparison: 2-Amino-4-methylhexan-1-ol is unique due to the position of the amino and hydroxyl groups on the hexane backbone. This specific arrangement influences its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H17NO |
|---|---|
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
2-amino-4-methylhexan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-3-6(2)4-7(8)5-9/h6-7,9H,3-5,8H2,1-2H3 |
Clé InChI |
HFTBNMIETSNLEF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


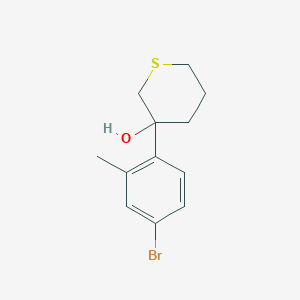
![{7-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13238377.png)

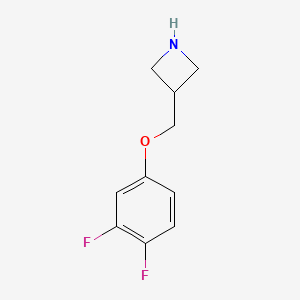
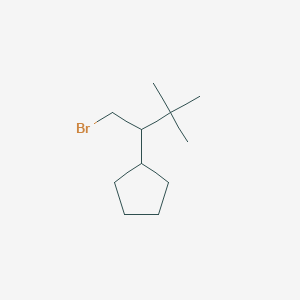
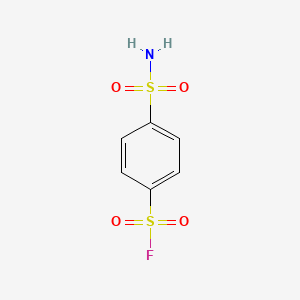
![4-(1-Aminoethyl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B13238433.png)
![1-[(3-Methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13238440.png)

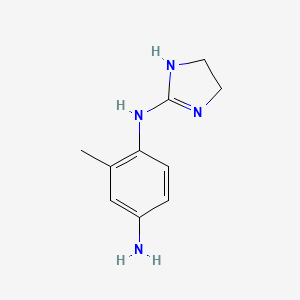

![3-[(Piperidin-2-yl)methyl]-1-azabicyclo[2.2.2]octane](/img/structure/B13238464.png)
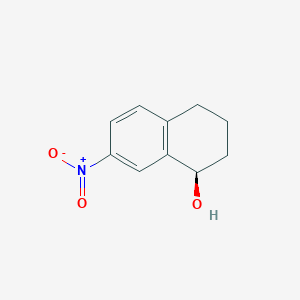
![1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13238466.png)
